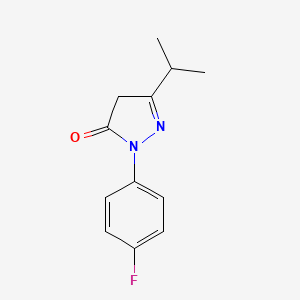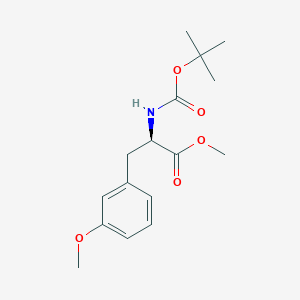
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, which is also known as 4-fluoro-1-propyl-3-phenylpyrazole-5-one (FPPP), is a pyrazole-based compound that has recently been studied for its potential use in pharmaceuticals, materials science, and biochemistry. Pyrazoles are heterocyclic compounds that are composed of three nitrogen atoms and one carbon atom. The unique structure of pyrazoles makes them attractive for use in a variety of applications, such as drugs, materials, and biochemistry. FPPP is an example of a pyrazole-based compound that has been studied for its potential use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
FPPP has been studied for its potential use in a variety of scientific research applications, including materials science, biochemistry, and pharmaceuticals. In materials science, FPPP has been studied as a potential building block for the synthesis of polymers. In biochemistry, FPPP has been studied for its potential use as a ligand for metal complexes, which could be used for catalysis or for the study of enzyme-substrate interactions. In pharmaceuticals, FPPP has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of FPPP is not yet fully understood, but it is believed to involve the interaction of the pyrazole ring with various biological targets. In particular, FPPP has been shown to interact with a variety of enzymes, including protein kinases, proteases, and phosphatases. In addition, FPPP has been shown to interact with several receptors, including the serotonin receptor and the GABA receptor, which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
FPPP has been shown to have a variety of biochemical and physiological effects. In particular, FPPP has been shown to inhibit the activity of several enzymes, including protein kinases, proteases, and phosphatases. In addition, FPPP has been shown to inhibit the activity of several receptors, including the serotonin receptor and the GABA receptor. FPPP has also been shown to have anti-inflammatory, anti-cancer, and anti-Alzheimer’s disease effects.
Vorteile Und Einschränkungen Für Laborexperimente
FPPP has several advantages for use in laboratory experiments. First, FPPP is relatively easy to synthesize, which makes it a convenient compound for laboratory use. Second, FPPP has a wide range of biochemical and physiological effects, which makes it a useful compound for studying a variety of biological processes. Finally, FPPP is relatively inexpensive, which makes it a cost-effective compound for laboratory use.
However, there are also several limitations to using FPPP in laboratory experiments. First, the mechanism of action of FPPP is not yet fully understood, which limits its use in certain experiments. Second, FPPP has a relatively short half-life, which limits its use in certain experiments. Finally, FPPP is not yet approved for use in humans, which limits its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of FPPP in scientific research. First, further research could be conducted to better understand the mechanism of action of FPPP, which could lead to the development of more effective drugs and treatments. Second, further research could be conducted to develop more efficient methods for synthesizing FPPP, which could lead to the development of more cost-effective compounds. Third, further research could be conducted to develop better methods for delivering FPPP, which could lead to the development of more effective treatments. Finally, further research could be conducted to explore the potential use of FPPP in materials science, which could lead to the development of more efficient and cost-effective materials.
Synthesemethoden
FPPP can be synthesized using a reaction between 4-fluorophenylacetonitrile and propan-2-ylmagnesiumbromide. The reaction is carried out in an inert atmosphere at room temperature. The reaction is then quenched with aqueous hydrochloric acid, and the product is isolated by column chromatography. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDQMJAXZADTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid](/img/structure/B6353489.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)


![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)

![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)


